molecular formula C25H22N2O B14960626 2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B14960626
M. Wt: 366.5 g/mol
InChI Key: ZDNAMFIRRPYPTP-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a chemical compound with the molecular formula C19H18N2O It is known for its unique structure, which includes a quinoline core substituted with phenyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with appropriate phenyl and isopropyl substituents. One common method involves the condensation of 2-phenylquinoline-4-carboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2-phenylquinoline-4-carboxamide
  • 4-Quinolinecarboxamide, N-(1-methylethyl)-2-phenyl-
  • 2-Phenylquinoline-4-carboxylic acid isopropylamide

Uniqueness

2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and isopropyl groups on the quinoline core makes it a versatile compound for various applications .

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

2-phenyl-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O/c1-17(2)18-12-14-20(15-13-18)26-25(28)22-16-24(19-8-4-3-5-9-19)27-23-11-7-6-10-21(22)23/h3-17H,1-2H3,(H,26,28)

InChI Key

ZDNAMFIRRPYPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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